

Application Note: Quantification of Doxylamine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Rotoxamine	
Cat. No.:	B1195330	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of doxylamine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Doxylamine is a first-generation antihistamine commonly used for the short-term treatment of insomnia and as a component in cold and allergy medications.[1] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates high sensitivity, specificity, and a broad linear range suitable for clinical and research applications.

Note on Analyte Name: The initial request specified "**Rotoxamine**." However, no published analytical methods were found for a compound with this name. It is presumed that "**Rotoxamine**" was a typographical error and the intended analyte was "Doxylamine," a common antihistamine. All information herein pertains to the quantification of Doxylamine.

Introduction

Doxylamine is an ethanolamine derivative that acts as a histamine H1 receptor antagonist, exerting sedative and anticholinergic effects.[2] Following oral administration, doxylamine is absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 2-3 hours.[3] Its elimination half-life is approximately 10 hours in healthy adults.[3][4]



Given its widespread use, a reliable method for its quantification in biological matrices is essential. This protocol provides a detailed procedure for the extraction and analysis of doxylamine from human plasma, validated for accuracy, precision, and stability.

Experimental

The method involves the precipitation of plasma proteins with an organic solvent, followed by chromatographic separation on a C18 reversed-phase column and quantification by a tandem mass spectrometer. Doxylamine-d5 is used as the internal standard (IS) to ensure accuracy.

Materials and Reagents:

- Doxylamine Succinate Reference Standard
- Doxylamine-d5 Succinate (Internal Standard)
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Acetate
- Ultrapure Water
- Blank Human Plasma (K2EDTA)

Protocols

Protocol 1: Sample Preparation - Protein Precipitation

- Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.
- Aliquoting: Pipette 100 μL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.



- Internal Standard Addition: Add 20 μL of the internal standard working solution (e.g., 200 ng/mL Doxylamine-d5 in methanol) to each tube.
- Protein Precipitation: Add 300 μL of acetonitrile to each tube.
- Vortexing: Vortex the tubes vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at approximately 14,500 x g for 5 minutes.[5]
- Supernatant Transfer: Carefully transfer 50 μ L of the clear supernatant to a 96-well plate.
- Dilution: Add 150 μL of 90% acetonitrile to each well.[2]
- Injection: The plate is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

Parameter	Value
LC System	UPLC/HPLC System
Column	C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	20 mM Ammonium Acetate with 0.2% Formic Acid in Water
Mobile Phase B	Methanol[2][6][7]
Flow Rate	0.6 mL/min[2][6][7]
Injection Volume	2.0 μL[2]
Column Temp.	40 °C[5]
Autosampler Temp.	4 °C[2]
Run Time	Approximately 2.7 minutes[2]

Mass Spectrometry Conditions:



Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[2][6][7]
Scan Type	Multiple Reaction Monitoring (MRM)
IonSpray Voltage	5500 V[2]
Temperature	600 °C[2]
MRM Transitions	See Table 1

Table 1: MRM Transitions for Doxylamine and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Doxylamine	271.0	182.0
Doxylamine-d5 (IS)	276.2	187.3
Source:[2][6][7]		

Data Presentation

Table 2: Summary of Quantitative Data from Validated Methods

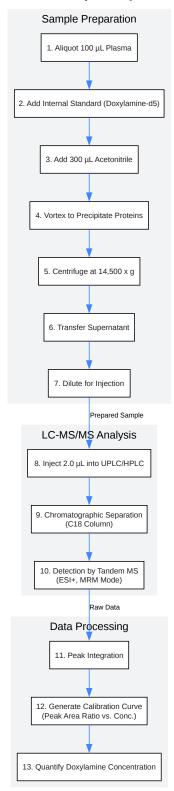


Parameter	Method 1 (LC- MS/MS)[2][6]	Method 2 (HPLC- DAD)[5]	Method 3 (Chiral HPLC)[8]
Technique	LC-MS/MS	HPLC-DAD	Chiral HPLC-DAD
Sample Preparation	Protein Precipitation	Protein Precipitation & SPE	Liquid-Liquid Extraction
Linearity Range	0.5 - 200 ng/mL	0.25 - 5.0 mg/L (250- 5000 ng/mL)	8 - 40 μg/mL (8000- 40000 ng/mL)
Lower Limit of Quantitation (LLOQ)	0.5 ng/mL	0.25 mg/L (250 ng/mL)	Not specified (LOD=130 ng/mL)
Intra-day Precision (%CV)	< 5.4%	< 10%	< 1.05%
Inter-day Precision (%CV)	< 6.6%	< 9.3%	Not specified
Accuracy (%RE or %Bias)	-10.6% to 3.7%	Not specified	Not specified
Extraction Recovery	>94%[1]	Not specified	~87%
Internal Standard	Doxylamine-d5	Not specified	Diphenhydramine

Visualizations



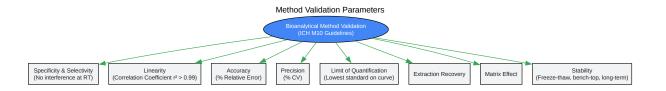
Experimental Workflow for Doxylamine Quantification in Plasma



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Caption: Experimental workflow for the quantification of doxylamine in plasma.





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Caption: Key parameters for bioanalytical method validation.

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